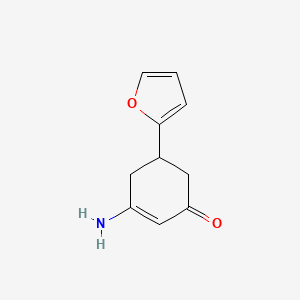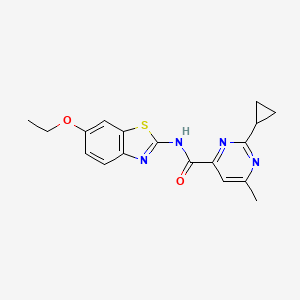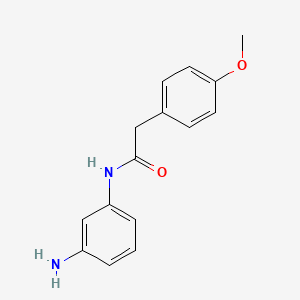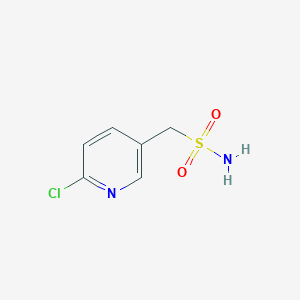
3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Overview
Description
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H11NO2 It is characterized by a cyclohexene ring substituted with an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with an appropriate furan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-furyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-5-(2-furyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its reactivity and binding affinity to various biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(2-thienyl)cyclohex-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
3-Amino-5-(2-pyridyl)cyclohex-2-en-1-one: Contains a pyridine ring instead of a furan ring.
3-Amino-5-(2-phenyl)cyclohex-2-en-1-one: Features a phenyl ring in place of the furan ring.
Uniqueness
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-5-(furan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVDWMQBDFSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B2456130.png)

![N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2456134.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456136.png)

![2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2456140.png)
![2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456143.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2456147.png)

![methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2456149.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)
